

Application Note: Transcriptome Analysis of Immune Cells Treated with IDOR-1117-2520

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Compound of Interest

Compound Name: IDOR-1117-2520

Cat. No.: B15607223

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Introduction

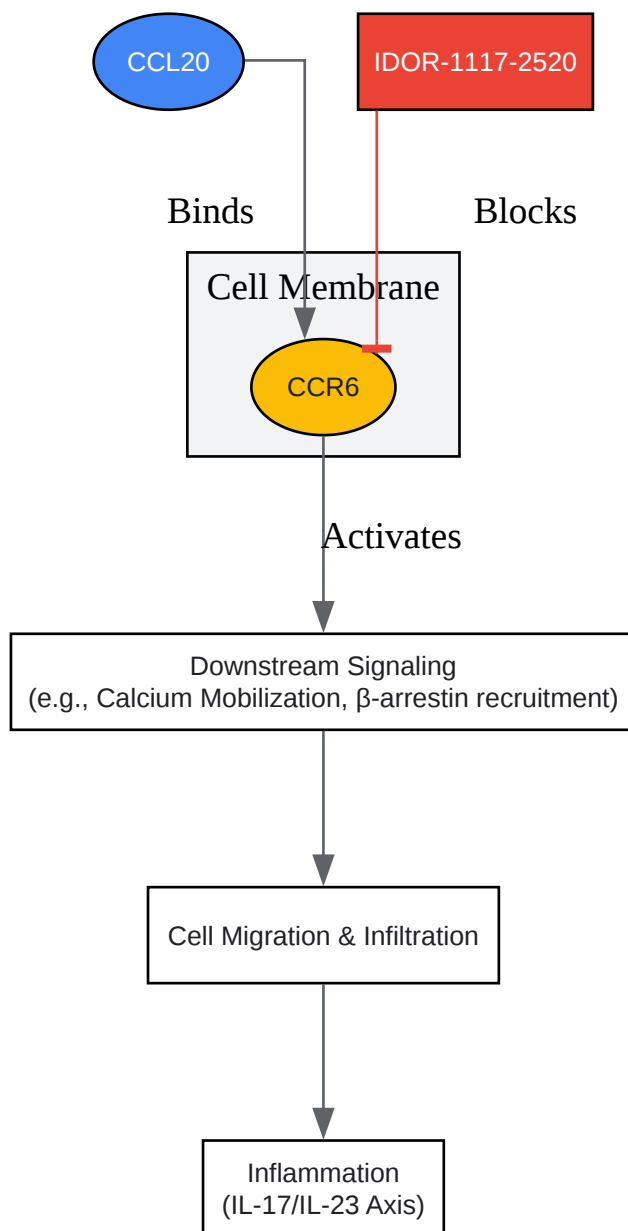
IDOR-1117-2520 is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).^{[1][2][3]} CCR6 plays a crucial role in the migration and recruitment of various immune cells, including T helper 17 (Th17) cells and B cells, to sites of inflammation.^{[2][4][5]} Its exclusive ligand is the chemokine CCL20.^{[2][5]} The CCL20/CCR6 axis is a key driver in the pathogenesis of several autoimmune diseases, such as psoriasis, by guiding pathogenic Th17 cells to inflamed tissues.^{[4][5]} These Th17 cells are a major source of pro-inflammatory cytokines like IL-17 and are involved in the IL-17/IL-23 signaling pathway.^{[4][5]}

IDOR-1117-2520 effectively blocks the CCL20-mediated signaling and migration of CCR6-expressing cells.^{[1][2]} Preclinical studies in mouse models of skin inflammation have demonstrated its efficacy in reducing the infiltration of CCR6+ immune cells and ameliorating disease symptoms, with an efficacy comparable to IL-17 and IL-23 inhibition.^{[5][6][7]} This application note provides a detailed protocol for analyzing the transcriptomic changes in human peripheral blood mononuclear cells (PBMCs) treated with **IDOR-1117-2520**, utilizing RNA sequencing (RNA-seq) to elucidate its mechanism of action on a molecular level.

Mechanism of Action: The CCL20-CCR6 Signaling Axis

The binding of CCL20 to its receptor CCR6 on immune cells, such as Th17 cells, initiates a signaling cascade that leads to chemotaxis, cellular activation, and migration to inflamed

tissues. **IDOR-1117-2520** acts as an antagonist, preventing this interaction and thereby inhibiting the downstream signaling and cell migration.

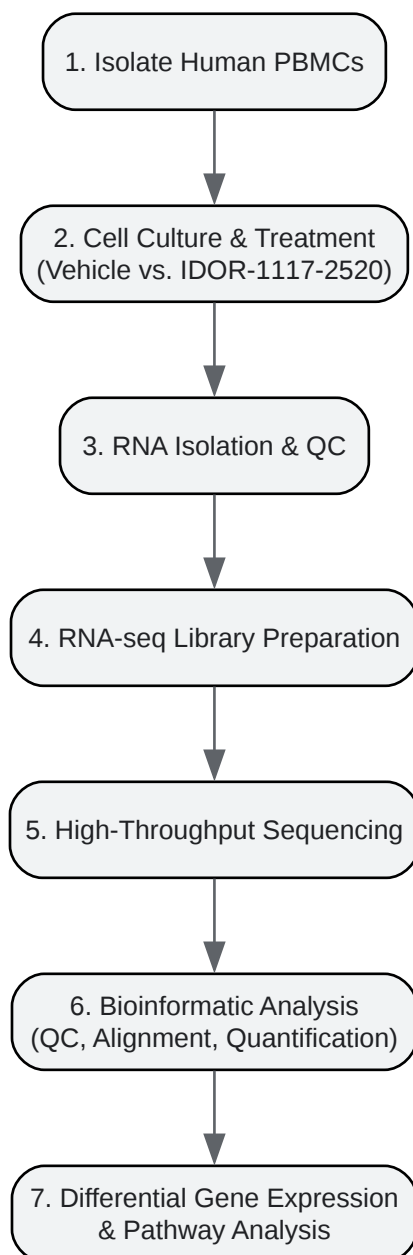


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Caption: **IDOR-1117-2520** blocks CCL20 binding to CCR6, inhibiting downstream signaling and cell migration.

Experimental Workflow for Transcriptome Analysis

The following diagram outlines the major steps for investigating the transcriptomic effects of **IDOR-1117-2520** on immune cells.



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Caption: Workflow for transcriptome analysis of **IDOR-1117-2520**-treated immune cells.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data from an RNA-seq experiment comparing human PBMCs treated with a vehicle control versus **IDOR-1117-2520** (100 nM) for 24 hours. The data highlights the downregulation of key genes involved in Th17 cell function, cytokine signaling, and cell migration.

Table 1: Downregulated Genes in Key Pathways by **IDOR-1117-2520** Treatment

Gene Symbol	Gene Name	Pathway	Log2 Fold Change	p-value
IL17A	Interleukin 17A	IL-17 Signaling	-2.58	1.2e-8
IL17F	Interleukin 17F	IL-17 Signaling	-2.15	3.4e-7
IL23R	Interleukin 23 Receptor	IL-23 Signaling	-1.89	5.6e-6
RORC	RAR Related Orphan Receptor C	Th17 Differentiation	-1.75	8.1e-6
CCL20	C-C Motif Chemokine Ligand 20	Chemokine Signaling	-3.10	2.5e-9
CCR6	C-C Motif Chemokine Receptor 6	Chemokine Signaling	-1.50	9.8e-5
CXCL8	C-X-C Motif Chemokine Ligand 8	Chemokine Signaling	-1.95	4.3e-6
S100A8	S100 Calcium Binding Protein A8	Inflammation	-2.30	7.7e-8
DEFB4A	Defensin Beta 4A	Inflammation	-2.05	1.9e-7

Table 2: Upregulated Genes Associated with Immune Regulation

Gene Symbol	Gene Name	Pathway	Log2 Fold Change	p-value
FOXP3	Forkhead Box P3	Treg Differentiation	1.65	2.1e-5
IL10	Interleukin 10	Anti-inflammatory	1.80	8.9e-6
TGFB1	Transforming Growth Factor Beta 1	Immune Suppression	1.55	3.4e-5

Experimental Protocols

Protocol 1: Immune Cell Culture and Treatment

- PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
- Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
- Plating: Plate cells at a density of 2×10^6 cells/mL in 6-well plates.
- Treatment:
 - Prepare a stock solution of **IDOR-1117-2520** in DMSO.
 - Treat cells with a final concentration of 100 nM **IDOR-1117-2520**.
 - For the vehicle control, add an equivalent volume of DMSO.
- Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
- Harvesting: After incubation, harvest the cells by centrifugation for subsequent RNA isolation.

Protocol 2: RNA Isolation and Quality Control

- **RNA Extraction:** Isolate total RNA from the harvested cell pellets using a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
- **Quality Control (QC):**
 - Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
 - Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Samples with a RIN value > 8 are recommended for RNA-seq library preparation.

Protocol 3: RNA-seq Library Preparation and Sequencing

- **Library Preparation:**
 - Start with 1 µg of total RNA for each sample.
 - Prepare sequencing libraries using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
 - This process involves:
 - mRNA isolation using oligo(dT) magnetic beads.
 - RNA fragmentation.
 - First and second-strand cDNA synthesis.
 - Adenylation of 3' ends.
 - Ligation of sequencing adapters.
 - Library amplification via PCR.
- **Library QC:** Quantify the final libraries and assess their size distribution using a Bioanalyzer.

- Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq or similar high-throughput sequencing platform to a depth of at least 20 million reads per sample.

Protocol 4: Bioinformatic Analysis

- Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic.
- Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Expression Analysis:
 - Import the gene count matrix into R.
 - Use a package like DESeq2 or edgeR to normalize the data and perform differential gene expression analysis between the **IDOR-1117-2520**-treated and vehicle control groups.
 - Genes with an adjusted p-value (padj) < 0.05 and a |log2 Fold Change| > 1 are typically considered significantly differentially expressed.
- Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify significantly enriched biological pathways.

Conclusion

Transcriptome analysis via RNA-seq is a powerful tool to dissect the molecular mechanisms of novel therapeutic agents. The protocols and representative data provided in this application note demonstrate how to assess the impact of the CCR6 antagonist **IDOR-1117-2520** on immune cells. The observed downregulation of genes within the IL-17/IL-23 axis and key chemokine pathways provides a transcriptomic basis for the compound's anti-inflammatory and

immunomodulatory effects. This approach can be broadly applied to characterize the effects of other drug candidates in preclinical development.

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